REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[Cl:12])=[O:5].[Br:18][CH2:19][C:20](Cl)=[O:21]>C(OCC)C>[Br:18][CH2:19][C:20]([NH:1][C:2]1[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[Cl:12])=[O:5])=[O:21]
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Name
|
|
Quantity
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266 g
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Type
|
reactant
|
Smiles
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NC1=C(C(=O)C2=C(C=CC=C2)Cl)C=C(C=C1)Cl
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Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
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C(C)OCC
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
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BrCC(=O)Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
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C(C)OCC
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
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to come to room temperature, whereupon it
|
Type
|
CUSTOM
|
Details
|
is evaporated to dryness
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Type
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EXTRACTION
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Details
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the crystalline residue extracted with petroleum ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
In this manner, 371 g of crystals are recovered
|
Name
|
|
Type
|
|
Smiles
|
BrCC(=O)NC1=C(C(=O)C2=C(C=CC=C2)Cl)C=C(C=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |